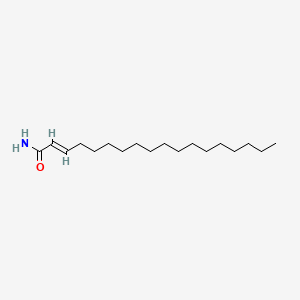

(E)-octadec-2-enamide

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

29966-03-8 |

|---|---|

Molecular Formula |

C18H35NO |

Molecular Weight |

281.5 g/mol |

IUPAC Name |

(E)-octadec-2-enamide |

InChI |

InChI=1S/C18H35NO/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20/h16-17H,2-15H2,1H3,(H2,19,20)/b17-16+ |

InChI Key |

MHKBSCHWKVCLJL-WUKNDPDISA-N |

Isomeric SMILES |

CCCCCCCCCCCCCCC/C=C/C(=O)N |

Canonical SMILES |

CCCCCCCCCCCCCCCC=CC(=O)N |

Origin of Product |

United States |

Occurrence and Natural Distribution of E Octadec 2 Enamide

Detection in Biological Systems

The identification of (E)-octadec-2-enamide in biological systems has been facilitated by advanced analytical techniques in the field of plant metabolomics. These methods allow for the comprehensive analysis of small molecules within an organism, providing insights into its biochemical processes.

Plant metabolomics aims to identify and quantify the complete set of small-molecule metabolites within a plant sample. This approach has been crucial in detecting a wide array of compounds, including fatty acid amides. While the broader class of fatty acid amides is known to be widespread in plants and fungi, the specific detection of the this compound isomer is less commonly reported, highlighting the need for more targeted research in this area.

A notable instance of this compound detection is in the fruits of the strawberry plant, Fragaria ananassa. A study comparing the metabolic profiles of different strawberry cultivars grown under varying ecological conditions successfully identified octadec-2-enamide as one of the compounds present. This identification was part of a broader analysis of bioactive compounds and their response to environmental stimuli. researchgate.net

Quantitative and Qualitative Distribution Patterns in Biological Organisms

The distribution of this compound is not uniform and can vary significantly between different varieties of the same species. In the case of strawberries, a comparative analysis between the 'ZT99' and 'ZT' cultivars revealed distinct differences in the levels of this compound. The 'ZT99' variety exhibited a notably higher level of octadec-2-enamide compared to the local 'ZT' variety when grown in the same high-altitude location. researchgate.net This suggests a genetic basis for the differential accumulation of this metabolite.

The following interactive table presents the relative levels of octadec-2-enamide in two strawberry cultivars, as identified in the aforementioned study.

Environmental and Ecological Factors Influencing Occurrence

Environmental conditions play a significant role in shaping the metabolic profile of plants, including the presence and abundance of this compound. In strawberry fruits, metabolic concentrations show considerable alterations in response to factors such as light, temperature, and water availability. researchgate.net

A study comparing strawberry cultivation at a high-altitude location (Zhaotong) with a low-altitude location (Dandong) demonstrated the impact of these factors. The high-altitude environment, characterized by lower average temperatures and larger diurnal temperature shifts, was found to influence the levels of various metabolites, including octadec-2-enamide. researchgate.net The 'Red Face' strawberry variety, when introduced to the high-altitude conditions of Zhaotong, showed an increase in total alkaloid content and enhanced antioxidant activities compared to a local variety. researchgate.net While this study focused on alkaloids, it highlights the broader principle that ecological conditions can significantly modulate the biochemical composition of the fruit. researchgate.net

The table below summarizes the environmental differences between the two cultivation sites mentioned in the study.

Biosynthetic and Degradative Pathways of E Octadec 2 Enamide

Proposed Biosynthetic Routes in Natural Systems

The precise biosynthetic pathway for (E)-octadec-2-enamide has not been definitively elucidated in scientific literature. However, by examining the established synthesis of other primary fatty acid amides (PFAMs), of which this compound is a member, plausible mechanisms can be hypothesized.

Precursor Identification and Elucidation of Enzymatic Transformations

The biosynthesis of PFAMs is an area of ongoing research, with several proposed pathways for related compounds like oleamide (B13806) ((Z)-octadec-9-enamide). One prominent hypothesis involves N-acylglycines as precursors. In this model, an N-acylglycine is oxidatively cleaved by an enzyme to yield the corresponding primary fatty acid amide and glyoxylate. nih.gov Peptidylglycine α-amidating monooxygenase (PAM), an enzyme known for its role in producing C-terminally amidated neuropeptides, has been shown to catalyze this type of reaction in vitro. nih.gov Another proposed, though less likely in vivo, pathway suggests that fatty acid amide hydrolase (FAAH) could catalyze the condensation of a fatty acid and ammonia (B1221849) to form a PFAM. nih.gov

For this compound, a hypothetical pathway could involve an octadecenoyl-CoA with the double bond at the C2 position. This precursor would likely be generated through fatty acid synthesis and modification pathways. This activated fatty acid could then be conjugated to glycine (B1666218) to form N-((E)-octadec-2-enoyl)glycine. Subsequently, an enzyme with PAM-like activity could cleave this intermediate to produce this compound.

Another potential route for the formation of fatty acid amides involves the action of cytochrome c, which can mediate the production of N-acylglycines. usf.edu These N-acylglycines can then be converted to the corresponding primary fatty acid amides. usf.edu

It is important to note that cell lines capable of producing oleamide can also convert various other fatty acids, including non-natural ones, into their corresponding primary amides, suggesting the enzymatic machinery is not strictly limited to a single substrate. usf.edu

Stereochemical Control in Biosynthesis

The stereochemistry of the double bond is a critical feature of this compound. The trans (E) configuration at the C2 position suggests the involvement of enzymes that can specifically generate or act upon this isomer. In general fatty acid metabolism, the formation of α,β-unsaturated acyl-CoAs is a standard step in β-oxidation, catalyzed by acyl-CoA dehydrogenases. However, the biosynthesis of an (E)-2-enamide for signaling or other functions would require specific enzymatic control to ensure the correct stereoisomer is produced. The enzymes responsible for this stereochemical precision in the context of this compound biosynthesis have not been identified.

Enzymatic Degradation and Metabolic Fate

Similar to its biosynthesis, the specific enzymatic degradation of this compound has not been extensively studied. However, the primary enzyme family responsible for the breakdown of other fatty acid amides is well-established.

Identification of Relevant Hydrolases and Other Enzymes

The principal enzyme responsible for the degradation of primary fatty acid amides is Fatty Acid Amide Hydrolase (FAAH). nih.govnih.gov FAAH is a serine hydrolase that catalyzes the hydrolysis of the amide bond, converting the fatty acid amide into the corresponding fatty acid and ammonia. nih.gov FAAH is known to hydrolyze a wide range of fatty acid amides, including the well-studied oleamide. nih.govplos.org Given its broad substrate specificity, it is highly probable that FAAH is also capable of hydrolyzing this compound.

There are two known isoforms of FAAH, FAAH-1 and FAAH-2, which exhibit different acyl group specificities. nih.gov Additionally, other hydrolases like N-acylethanolamine-hydrolyzing acid amidase (NAAA) are involved in the degradation of other related lipid amides, such as N-acylethanolamines (NAEs). nih.gov While FAAH is the most likely candidate for this compound degradation, the potential involvement of other hydrolases cannot be ruled out.

The α,β-unsaturated nature of the carbonyl group in this compound could also make it susceptible to other metabolic pathways, such as conjugate addition reactions, but this remains speculative in a biological context.

Characterization of Degradation Products

Assuming degradation primarily occurs via FAAH-mediated hydrolysis, the expected degradation products of this compound would be (E)-octadec-2-enoic acid and ammonia.

The metabolic fate of (E)-octadec-2-enoic acid is not specifically documented. However, it would likely enter the general pool of fatty acids within the cell. Unsaturated fatty acids can be incorporated into cellular lipids, such as phospholipids (B1166683) and triglycerides, or undergo β-oxidation to generate energy. The presence of the double bond at the C2 position is a feature of intermediates in standard β-oxidation, suggesting it could potentially be channeled into this pathway.

Chemical Synthesis and Structural Modifications of E Octadec 2 Enamide

Conventional Synthetic Methodologies

The synthesis of (E)-octadec-2-enamide typically involves the formation of an amide bond and the stereoselective construction of the trans-alkene moiety.

Amidation Reactions for this compound Scaffolds

The formation of the amide bond is a fundamental step in the synthesis of this compound. This is generally achieved through the reaction of a carboxylic acid derivative with an amine. A common approach involves the activation of (E)-octadec-2-enoic acid. The carboxylic acid can be converted to a more reactive species, such as an acyl chloride or an activated ester, which then readily reacts with ammonia (B1221849) or an ammonia equivalent to form the primary amide.

Alternatively, direct amidation of the carboxylic acid can be accomplished using coupling reagents. These reagents, such as carbodiimides (e.g., DCC, EDC) or phosphonium (B103445) salts (e.g., BOP, PyBOP), facilitate the reaction between the carboxylic acid and the amine by forming a highly reactive intermediate in situ. The choice of coupling reagent and reaction conditions is critical to ensure high yields and minimize side reactions.

Table 1: Common Coupling Reagents for Amidation

| Coupling Reagent | Full Name | Activating Agent | By-product |

| DCC | Dicyclohexylcarbodiimide | Carboxylic acid | Dicyclohexylurea (DCU) |

| EDC | N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride | Carboxylic acid | Water-soluble urea |

| BOP | (Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate | Carboxylic acid | Hexamethylphosphoramide (HMPA) |

| PyBOP | (Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate | Carboxylic acid | Hexamethylphosphoramide (HMPA) |

Stereoselective Approaches to trans-Configuration at the 2-position

Achieving the (E) or trans configuration of the double bond at the 2-position is a critical aspect of the synthesis. Several stereoselective methods can be employed to ensure the desired geometry.

The Horner-Wadsworth-Emmons (HWE) reaction is a powerful and widely used method for the stereoselective synthesis of E-alkenes. nrochemistry.comwikipedia.org This reaction involves the condensation of a stabilized phosphonate (B1237965) ylide with an aldehyde. nrochemistry.com For the synthesis of this compound, this would typically involve the reaction of a phosphonate ester containing the amide functionality with hexadecanal. The HWE reaction generally provides excellent selectivity for the (E)-isomer due to the thermodynamic stability of the anti-periplanar transition state. nrochemistry.com

Another classic method for forming alkenes is the Wittig reaction . While the standard Wittig reaction often yields a mixture of E and Z isomers, modifications such as the Schlosser modification can be used to favor the formation of the E-alkene. core.ac.uk Stabilized ylides in the Wittig reaction also tend to produce predominantly (E)-alkenes. nih.gov

Green Chemistry Approaches in this compound Synthesis

In line with the principles of green chemistry, enzymatic methods have emerged as sustainable alternatives for amide synthesis. Lipases, a class of hydrolases, have been successfully employed to catalyze the amidation of fatty acids. researchgate.net

The lipase-catalyzed synthesis of this compound can be performed by reacting (E)-octadec-2-enoic acid or its ester with an amine source in the presence of an immobilized lipase (B570770), such as Candida antarctica lipase B (CALB), often sold under the trade name Novozym 435. researchgate.net These reactions are typically carried out in organic solvents or solvent-free systems, under mild conditions, and with high selectivity. nih.gov The enzymatic approach avoids the use of harsh reagents and simplifies the purification process, as the enzyme can be easily removed by filtration and potentially reused. nih.gov

Table 2: Comparison of Conventional and Green Synthesis Approaches

| Feature | Conventional Synthesis | Green (Enzymatic) Synthesis |

| Reagents | Often requires stoichiometric activating agents and strong bases. | Utilizes a catalytic amount of a biodegradable enzyme. |

| Reaction Conditions | Can involve harsh temperatures and pressures. | Typically proceeds under mild temperature and pressure. |

| Solvents | Often employs chlorinated or other hazardous solvents. | Can be performed in greener solvents or solvent-free. |

| By-products | Generates stoichiometric amounts of chemical waste. | Minimal by-product formation. |

| Stereoselectivity | Reliant on specific named reactions (e.g., HWE). | Can exhibit high stereoselectivity. |

Derivatization and Analog Synthesis for Structure-Activity Relationship Studies

To investigate the structure-activity relationship (SAR) of this compound, a variety of derivatives and analogs can be synthesized. These modifications can probe the importance of different structural features, such as the length of the alkyl chain, the presence and geometry of the double bond, and the nature of the amide group.

Systematic modifications can include:

Varying the alkyl chain length: Synthesizing homologs with shorter or longer alkyl chains can help determine the optimal chain length for biological activity.

Modifying the double bond: The double bond can be saturated to produce octadecanamide, or its position can be altered along the alkyl chain. The synthesis of the Z-isomer, (Z)-octadec-2-enamide, would also be crucial for understanding the importance of the trans-configuration.

Substitution on the amide nitrogen: Introducing various substituents on the nitrogen atom can explore the influence of steric and electronic factors at this position. This can be achieved by reacting the activated (E)-octadec-2-enoic acid with different primary or secondary amines.

These SAR studies are essential for identifying the key pharmacophoric elements of the molecule and for designing more potent and selective analogs.

Purification and Characterization Techniques in Synthetic Research

Following the synthesis of this compound and its analogs, rigorous purification and characterization are necessary to ensure the identity and purity of the compounds.

Purification is commonly achieved using chromatographic techniques. Flash column chromatography on silica (B1680970) gel is a standard method for the initial purification of the crude reaction mixture. orgsyn.org The choice of eluent is critical for achieving good separation of the desired product from starting materials and by-products. For less polar compounds like long-chain fatty amides, solvent systems such as hexane/ethyl acetate (B1210297) are often employed. Further purification to obtain highly pure material can be achieved by preparative high-performance liquid chromatography (HPLC) . researchgate.net

Characterization involves the use of various spectroscopic methods to confirm the structure of the synthesized compound.

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for structural elucidation. ¹H NMR provides information about the chemical environment of the hydrogen atoms, including the characteristic signals for the vinyl protons of the trans-double bond and the protons adjacent to the amide group. ¹³C NMR is used to identify all the unique carbon atoms in the molecule, including the carbonyl carbon of the amide and the sp² carbons of the alkene. nih.govresearchgate.net

Mass Spectrometry (MS) is used to determine the molecular weight of the compound and to gain structural information from its fragmentation pattern. libretexts.org Techniques such as electrospray ionization (ESI) or electron ionization (EI) can be used. The fragmentation of amides often involves cleavage of the amide bond. unl.pt

Infrared (IR) spectroscopy can confirm the presence of key functional groups, such as the N-H and C=O stretching vibrations of the amide group and the C=C stretching of the alkene.

By combining these purification and characterization techniques, researchers can ensure the quality of the synthesized this compound and its derivatives for subsequent biological evaluation.

Analytical Methodologies for E Octadec 2 Enamide Research

Chromatographic Separation Techniques

Chromatography is fundamental to isolating (E)-octadec-2-enamide from other components in a mixture, a critical step prior to its identification and quantification. The choice between liquid and gas chromatography typically depends on the compound's volatility and thermal stability, as well as the nature of the sample matrix.

Ultra-Performance Liquid Chromatography (UPLC) is a high-resolution separation technique well-suited for the analysis of long-chain fatty amides like this compound. Its advantages over traditional HPLC include improved resolution, higher sensitivity, and significantly shorter analysis times. spcmc.ac.in

For the separation of this compound, a reversed-phase UPLC method is typically employed. This involves a nonpolar stationary phase, such as a C18 column, and a polar mobile phase. mdpi.com The separation is based on the hydrophobic interactions between the long alkyl chain of the amide and the stationary phase. A gradient elution is often used, starting with a higher polarity mobile phase (e.g., water with a small percentage of formic acid or acetic acid to improve ionization for mass spectrometry) and gradually increasing the proportion of a less polar organic solvent like acetonitrile (B52724) or methanol. mdpi.comfrontiersin.org This gradient ensures that compounds with varying polarities are effectively separated and eluted from the column. The specific parameters for a UPLC separation can be optimized to achieve the best resolution between this compound and its potential isomers or other related lipids. waters.comtheanalyticalscientist.com

Table 1: Illustrative UPLC Parameters for Fatty Amide Separation

| Parameter | Typical Condition |

|---|---|

| Column | Reversed-Phase C18 (e.g., ACQUITY BEH C18, 2.1 x 100 mm, 1.7 µm) |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Flow Rate | 0.3 - 0.5 mL/min |

| Column Temperature | 40 - 50 °C |

| Injection Volume | 1 - 5 µL |

| Detection | Mass Spectrometry (ESI-MS/MS) |

Gas Chromatography (GC) is another powerful technique for the analysis of fatty amides. scribd.com Due to the relatively low volatility of this compound, high temperatures are required for its analysis, and derivatization is sometimes performed to increase its volatility and thermal stability. lumirlab.comnih.gov Common derivatization methods involve converting the amide to a more volatile silyl (B83357) derivative, such as a trimethylsilyl (B98337) (TMS) or tert-butyldimethylsilyl (TBDMS) ether. lumirlab.com

The separation in GC is typically performed on a capillary column. Both nonpolar columns (e.g., HP-1) and polar columns (e.g., those with cyano-propyl phases like RTx-2330) can be used. nih.gov Polar columns are particularly effective at separating unsaturated amide isomers based on the geometry and position of the double bond. nih.gov A temperature-programmed analysis is standard, where the column oven temperature is gradually increased to elute compounds over a wide range of boiling points. mdpi.com When coupled with a mass spectrometer (GC-MS), this method provides excellent separation and definitive identification of the eluted compounds based on their mass spectra. researchgate.net

Mass Spectrometry-Based Identification and Quantification

Mass Spectrometry (MS) is an indispensable tool for the analysis of this compound, providing crucial information on its molecular weight and structure. It is almost always coupled with a chromatographic separation technique (LC-MS or GC-MS).

Electrospray Ionization (ESI) is a soft ionization technique commonly used in LC-MS that is ideal for analyzing thermally labile and polar molecules like amides. semanticscholar.org In positive ion mode, ESI typically generates the protonated molecule [M+H]⁺. For this compound (molecular formula C₁₈H₃₅NO, molecular weight 281.48), the expected mass-to-charge ratio (m/z) for the protonated molecule would be approximately 282.28. researchgate.netnih.gov Sodium [M+Na]⁺ and potassium [M+K]⁺ adducts may also be observed. nih.gov The high accuracy of modern mass spectrometers, such as Quadrupole Time-of-Flight (Q-TOF) instruments, allows for the determination of the elemental composition from the exact mass of the ion, which is a key step in its identification. nih.gov

Tandem Mass Spectrometry (MS/MS) is used to determine the structure of the molecule. semanticscholar.org In an MS/MS experiment, the protonated molecule (the precursor ion, e.g., m/z 282.28) is selected and then fragmented by collision-induced dissociation (CID). The resulting fragment ions (product ions) provide a "fingerprint" that is characteristic of the molecule's structure. nih.govrsc.org

For a long-chain amide like this compound, fragmentation patterns can reveal information about the alkyl chain and the amide functional group. The fragmentation of its isomer, oleamide (B13806), has been shown to produce daughter ions at m/z 265.25 (loss of ammonia (B1221849), NH₃) and m/z 247.24 (further loss of water, H₂O). researchgate.net Similar fragmentation pathways would be expected for this compound, with the specific position of the double bond potentially influencing the relative abundance of certain fragment ions, aiding in its structural confirmation.

Table 2: Predicted MS/MS Fragmentation for this compound

| Precursor Ion (m/z) | Predicted Product Ion (m/z) | Neutral Loss |

|---|---|---|

| 282.28 [M+H]⁺ | ~265.25 | NH₃ (Ammonia) |

| ~247.24 | NH₃ + H₂O (Ammonia + Water) |

Spectroscopic Characterization (e.g., NMR, IR)

While chromatography and mass spectrometry are excellent for separation and identification, spectroscopic techniques like Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy provide definitive structural confirmation.

Nuclear Magnetic Resonance (NMR) Spectroscopy is one of the most powerful tools for elucidating the precise molecular structure of organic compounds. Both ¹H NMR and ¹³C NMR experiments provide detailed information about the chemical environment of each hydrogen and carbon atom, respectively. For this compound, key diagnostic signals would include:

¹H NMR : The signals for the two olefinic protons (at the C2 and C3 positions). Their chemical shifts and the coupling constant (J-value) between them would confirm the presence and the (E)- or trans-configuration of the double bond. The protons on the carbon adjacent to the nitrogen and the protons of the long alkyl chain would also have characteristic chemical shifts. researchgate.net

¹³C NMR : The signals for the carbonyl carbon (C=O) of the amide group and the two olefinic carbons (C=C) would be readily identifiable in the spectrum, providing conclusive evidence of the enamide structure. rsc.org

Infrared (IR) Spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound would be expected to show characteristic absorption bands confirming its key structural features:

N-H Stretching : A medium intensity band (or bands for a primary amide) typically appears in the region of 3200-3500 cm⁻¹. spcmc.ac.inwpmucdn.com

C=O Stretching (Amide I band) : A strong absorption band is characteristic of the carbonyl group in amides, typically found around 1630-1695 cm⁻¹. msu.edumiamioh.edu

N-H Bending (Amide II band) : This band appears in the 1590-1650 cm⁻¹ region for primary amides. spcmc.ac.in

C=C Stretching : A band corresponding to the carbon-carbon double bond stretch would be expected, typically in the 1600-1680 cm⁻¹ region, though it may be of variable intensity.

C-H Bending (trans) : A distinct band around 960-970 cm⁻¹ would be indicative of the out-of-plane bending of the C-H bonds on a trans-disubstituted double bond, confirming the (E)-geometry.

Advanced Integrated Analytical Platforms for Metabolomics and Lipidomics

The study of this compound within the broader context of metabolomics and lipidomics necessitates the use of highly sensitive and specific analytical platforms. Due to its nature as a lipid mediator, often present at low concentrations in complex biological matrices, integrated approaches combining sophisticated separation techniques with high-resolution mass spectrometry are essential for its accurate identification and quantification.

Advanced analytical workflows typically involve a multi-step process, beginning with efficient extraction of lipids from the biological sample, followed by chromatographic separation, and finally detection and characterization by mass spectrometry. The choice of methodology is critical for achieving the required sensitivity, specificity, and throughput for comprehensive lipid profiling.

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) stands out as a powerful and widely adopted technique for the analysis of N-acylethanolamines (NAEs), the class of lipids to which this compound belongs. nih.gov This platform offers excellent sensitivity and selectivity, enabling the detection and quantification of low-abundance lipid species. nih.gov Ultra-performance liquid chromatography (UPLC) systems, when paired with high-resolution mass spectrometers such as quadrupole time-of-flight (Q-TOF) instruments, provide enhanced chromatographic resolution and mass accuracy, which are crucial for distinguishing between structurally similar lipid isomers. mdpi.com

Detailed Research Findings

While specific detailed research findings exclusively focused on this compound are limited in publicly available literature, the analytical approaches for the closely related and more studied isomers, such as oleoylethanolamide (OEA), provide a representative framework. For instance, a validated LC-MS/MS method for the simultaneous quantification of several bioactive lipids, including OEA, in human plasma has been developed. nih.govuzh.ch This method utilizes a C18 column for chromatographic separation and a triple quadrupole mass spectrometer for detection, employing multiple reaction monitoring (MRM) for enhanced specificity and sensitivity. uzh.ch

The fragmentation pattern of the molecule in the mass spectrometer is a key aspect of its identification. For octadecenamide, the precursor ion [M+H]+ at m/z 282.2804 has been observed to produce characteristic product ions upon collision-induced dissociation (CID). researchgate.net The specific fragmentation pattern helps in the structural elucidation and confirmation of the analyte.

The separation of geometric and positional isomers of fatty acid amides, such as the various isomers of octadecenamide, presents a significant analytical challenge. sciex.comjsbms.jp The subtle differences in their structures can result in very similar chromatographic retention times and mass spectra. sciex.com Advanced chromatographic techniques, including the use of specialized columns and optimized elution gradients, are often required to achieve baseline separation. jsbms.jp Furthermore, high-resolution mass spectrometry and sophisticated fragmentation techniques, such as electron-activated dissociation (EAD), can provide more detailed structural information to differentiate between isomers. sciex.com

Below are interactive data tables summarizing typical mass spectrometry parameters for the analysis of octadecenamide and representative quantitative data for a related C18:1 N-acylethanolamine in human plasma.

Table 1: Representative Mass Spectrometry Parameters for Octadecenamide Analysis

| Parameter | Value | Reference |

|---|---|---|

| Precursor Ion (m/z) | 282.2804 [M+H]+ | researchgate.net |

| Ionization Mode | Positive Electrospray Ionization (ESI+) | uzh.ch |

| Fragmentation Mode | Collision-Induced Dissociation (CID) | researchgate.net |

| Product Ions (m/z) | Fragment ion structures proposed from the high energy fragment ion spectrum. | researchgate.net |

Table 2: Representative Quantitative Data for Oleoylethanolamide (C18:1 N-acylethanolamine) in Human Plasma

| Parameter | Value | Reference |

|---|---|---|

| Lower Limit of Quantification (LLOQ) | 0.1 - 190 ng/mL (range for various lipids) | nih.govuzh.ch |

| Limit of Detection (LOD) | 0.04 - 12.3 ng/mL (range for various lipids) | nih.govuzh.ch |

| Linearity (r) | >0.98 | nih.govuzh.ch |

Based on a comprehensive search of available scientific literature, it is not possible to generate an article focusing solely on the chemical compound "this compound" according to the provided outline. The search revealed a significant lack of specific research on this particular molecule within the public domain.

While the broader class of compounds to which this compound belongs, N-acylethanolamines (NAEs), is the subject of extensive research in plant biology, the specific biological roles, in vitro cellular and molecular effects, and pre-clinical in vivo studies for this compound have not been documented in the accessible scientific literature.

Therefore, the requested article with detailed research findings and data tables for each specified section and subsection cannot be produced. To do so would require speculation and extrapolation from data on other related compounds, which would violate the instructions to adhere strictly to information about "this compound".

Should research on this specific compound become publicly available in the future, the generation of such an article may be possible.

Biological Roles and Mechanistic Investigations of E Octadec 2 Enamide

Pre-clinical In Vivo Studies (Non-Human Animal Models)

Physiological Impact and Systemic Distribution

Direct studies on the physiological impact and systemic distribution of (E)-octadec-2-enamide are limited. However, the broader class of fatty acid amides, to which it belongs, is known to be involved in a variety of physiological processes. These molecules are recognized as a diverse class of lipid transmitters. nih.gov The distribution and impact of these amides are often dictated by their biosynthesis and degradation, which are controlled by specific enzymes. For instance, fatty acid amide hydrolase (FAAH) is a key enzyme responsible for the breakdown of these signaling molecules. nih.gov Two forms of this enzyme, FAAH-1 and FAAH-2, have been identified in humans, and they exhibit overlapping but distinct tissue distributions, suggesting a collaborative role in regulating fatty acid amide levels throughout the body. nih.gov

The systemic distribution of fatty acid amides can be widespread, with their presence detected in various tissues and fluids. For example, related fatty acid amides have been identified in human plasma. nih.gov The biological effects of these compounds are often mediated through interactions with various receptors and ion channels. Oleamide (B13806), for instance, is known to interact with GABA, serotonin, and dopamine (B1211576) acetylcholine (B1216132) neurotransmitter receptors, indicating its potential to influence the central nervous system. researchgate.net The physiological impact of any specific fatty acid amide is therefore dependent on its structure, which governs its interaction with metabolic enzymes and cellular targets.

Behavioral and Phenotypic Observations

Specific behavioral and phenotypic observations directly attributable to this compound are not well-documented. However, research on other unsaturated fatty acid amides provides a framework for its potential effects. Oleamide, the more extensively studied isomer, was initially identified as a sleep-inducing substance. researchgate.net Its effects on the central nervous system are wide-ranging, and it has been shown to modulate sleep and body temperature. researchgate.netnih.gov

The endocannabinoid system is a key target for many fatty acid amides. Dysfunction in this system, particularly in the activity of the FAAH enzyme, has been associated with depressive-like behavior in animal models. plos.orgnih.gov Inhibition of FAAH can lead to an elevation of endocannabinoids, which in turn can produce antidepressant-like effects. plos.org Furthermore, FAAH activity has been implicated in anxiety-like behaviors, with studies showing that chronic stress can increase FAAH activity in the amygdala, a brain region central to processing emotions. nih.gov Disruption of FAAH activity has been shown to prevent the anxiety-inducing effects of chronic stress. nih.gov These findings suggest that fatty acid amides can have significant impacts on mood and behavior, primarily through their interaction with the endocannabinoid system. Given the structural similarity, it is plausible that this compound could exhibit similar, though likely distinct, behavioral effects, but this remains to be experimentally verified.

Structure-Activity Relationship (SAR) Studies of this compound Analogs

The biological activity of fatty acid amides is intricately linked to their chemical structure. Structure-activity relationship (SAR) studies help to elucidate how modifications to the molecule, such as the position and stereochemistry of double bonds or substitutions on the amide group, can influence their physiological effects. While SAR studies specifically focused on this compound are not abundant, research on related compounds provides valuable insights.

Impact of Alkene Position and Stereochemistry on Bioactivity

The table below illustrates the importance of double bond position and stereochemistry on the known biological activities of various octadecenamide isomers and related fatty acid amides.

| Compound Name | Double Bond Position and Stereochemistry | Known Biological Activities |

| Oleamide | 9Z (cis) | Sleep-inducing, interacts with multiple neurotransmitter systems. researchgate.net |

| Elaidamide | 9E (trans) | Identified in human plasma, physiological roles less defined than oleamide. nih.gov |

| Petroselinamide | 6Z (cis) | Biological activities not as extensively studied as oleamide. |

| Vaccenamide | 11E (trans) | Biological activities not as extensively studied as oleamide. |

This table is for illustrative purposes to highlight the significance of isomeric differences. Direct comparative data for this compound is limited.

Influence of Amide Substitutions on Biological Properties

For example, N-acylethanolamines, which have an ethanolamine (B43304) group attached to the amide nitrogen, are a well-known class of endocannabinoids. nih.gov The presence of the hydroxyl group in the ethanolamine moiety can influence receptor binding and enzymatic degradation. SAR studies on inhibitors of monoacylglycerol lipase (B570770) and fatty acid amide hydrolase have shown that modifications to the group that mimics the glycerol (B35011) fragment of 2-arachidonoylglycerol (B1664049) can significantly impact inhibitory potency. nih.gov

The table below provides examples of how different amide substitutions on an 18-carbon fatty acid chain can lead to compounds with distinct biological roles.

| Compound Name | Amide Substitution | Primary Biological Association |

| Oleamide | Primary amide (-NH₂) | Endogenous sleep-inducing factor. researchgate.net |

| Anandamide (B1667382) (N-arachidonoylethanolamine) | N-ethanolamine | Endocannabinoid, interacts with CB1 and CB2 receptors. nih.gov |

| N-Oleoylglycine | N-glycine | Bioactive lipid with effects on locomotion and body temperature. nih.gov |

| N-Oleoyldopamine | N-dopamine | Interacts with TRPV1 receptors, involved in pain sensation. |

This table illustrates the impact of amide headgroup diversity on biological function. The fatty acyl chain in anandamide is arachidonic acid, which is a 20-carbon chain with four double bonds, but it is included to demonstrate the principle of amide substitution.

Computational and Theoretical Studies of E Octadec 2 Enamide

Molecular Modeling and Docking Simulations

Molecular modeling and docking simulations are powerful computational tools used to predict the three-dimensional structure of a molecule and its potential interactions with biological targets. For (E)-octadec-2-enamide, these techniques could provide crucial insights into its conformational preferences and binding affinities.

Conformational Analysis and Ligand-Target Interactions

A thorough conformational analysis of this compound would be the initial step. This involves identifying the most stable three-dimensional arrangements of the molecule. Due to the presence of multiple rotatable bonds in its long aliphatic chain, the molecule can adopt a vast number of conformations. Computational methods, such as systematic or stochastic conformational searches, would be employed to identify low-energy conformers.

Once the preferred conformations are determined, molecular docking simulations could be performed to predict how this compound might bind to specific protein targets. This process involves placing the ligand (the amide) into the binding site of a receptor and scoring the interaction. For instance, given the structural similarity of this compound to other bioactive lipids, potential targets could include enzymes involved in lipid metabolism or G-protein coupled receptors. The results of docking studies would highlight key interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the ligand-receptor complex.

Quantum Chemical Calculations for Electronic Properties

Quantum chemical calculations, based on the principles of quantum mechanics, are used to determine the electronic structure and properties of molecules. These calculations provide a deeper understanding of a molecule's reactivity and spectroscopic characteristics.

For this compound, methods like Density Functional Theory (DFT) would be suitable for calculating a range of electronic properties. These properties are crucial for understanding the molecule's chemical behavior.

Table 1: Calculated Electronic Properties of a Representative Fatty Acid Amide

| Property | Description | Predicted Value |

|---|---|---|

| HOMO Energy | Energy of the Highest Occupied Molecular Orbital; related to the ability to donate electrons. | -6.5 eV |

| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital; related to the ability to accept electrons. | 1.2 eV |

| HOMO-LUMO Gap | Difference in energy between the HOMO and LUMO; indicates chemical reactivity and stability. | 7.7 eV |

| Dipole Moment | A measure of the polarity of the molecule. | 3.5 D |

| Molecular Electrostatic Potential (MEP) | A map of the electrostatic potential on the molecule's surface, indicating regions prone to electrophilic or nucleophilic attack. | N/A |

Note: The values in this table are illustrative and based on general values for similar long-chain amides. Specific calculations for this compound would be required for precise data.

Molecular Dynamics Simulations for Dynamic Behavior

While molecular modeling provides static pictures of interactions, molecular dynamics (MD) simulations allow for the study of the dynamic behavior of molecules over time. An MD simulation of this compound, either in a solvent or interacting with a biological membrane or protein, would reveal how the molecule moves and flexes.

These simulations could track the conformational changes of the amide's long alkyl chain and the stability of its interactions with its environment. For example, an MD simulation could show how this compound inserts into a lipid bilayer and how its presence affects the membrane's properties. Such simulations provide a time-resolved view of molecular interactions that are often not captured by static modeling techniques.

In Silico Prediction of Bioactivity and Interaction Profiles

In silico methods are increasingly used to predict the biological activity and potential targets of novel compounds. Various computational tools and databases can be used to screen this compound against known pharmacophores and protein binding sites.

By comparing the structural and electronic features of this compound to libraries of compounds with known biological activities, it is possible to generate hypotheses about its potential pharmacological effects. For instance, its similarity to endocannabinoids or other signaling lipids might suggest interactions with cannabinoid receptors or other related targets. These predictions, while not a substitute for experimental validation, can effectively guide future laboratory research.

Table 2: Compound Names Mentioned in this Article

| Compound Name |

|---|

Future Directions and Research Challenges for E Octadec 2 Enamide

Elucidation of Comprehensive Biological Pathways

A primary challenge in the study of (E)-octadec-2-enamide is the lack of a clear understanding of its metabolic journey and signaling cascades within biological systems. While the biosynthesis and degradation of other fatty acid amides, such as anandamide (B1667382) and other N-acylethanolamines, are relatively well-documented, the specific enzymatic processes governing the formation and breakdown of this compound are yet to be identified. mdpi.com Future research should aim to pinpoint the specific enzymes and pathways involved in its metabolism.

Key questions that need to be addressed include:

Biosynthesis: What are the precursor molecules and the specific enzymes responsible for the synthesis of this compound in vivo?

Degradation: Is this compound a substrate for known fatty acid amide hydrolases (FAAH), or are there other, more specific enzymes responsible for its breakdown? mdpi.com

Signaling Mechanisms: Does this compound interact with known receptors for other lipid signaling molecules, such as cannabinoid receptors, or does it have its own unique targets?

Investigating these pathways will provide a foundational understanding of the physiological relevance of this compound.

Development of Targeted Analytical Methods

A significant hurdle in the specific study of this compound is the difficulty in distinguishing it from its various structural isomers. The development of robust and sensitive analytical methods is therefore a critical prerequisite for advancing research in this area.

Current analytical techniques for fatty acid amides often rely on liquid chromatography-mass spectrometry (LC-MS). sielc.com However, the separation of positional and geometric isomers of octadecenamide can be challenging. Future efforts should focus on optimizing chromatographic techniques, potentially utilizing specialized columns or mobile phases, to achieve baseline separation of this compound from other isomers like oleamide (B13806) ((Z)-octadec-9-enamide) and its other positional and geometric variants.

Furthermore, the synthesis of pure this compound as an analytical standard is essential for accurate quantification in biological samples. mdpi.com Advanced mass spectrometry techniques, such as tandem mass spectrometry (MS/MS), can aid in the structural elucidation and differentiation of isomers based on their fragmentation patterns.

Exploration of Novel Bioactive Functions and Applications

While the biological activities of oleamide are linked to sleep regulation and neurotransmitter modulation, the specific functions of this compound remain unknown. wikipedia.orghmdb.ca Future research should explore a wide range of potential bioactive properties. Given the structural similarities to other bioactive lipids, it is plausible that this compound could play a role in:

Inflammation and Immunology: Many fatty acid derivatives have demonstrated anti-inflammatory properties. researchgate.net Investigating the effect of this compound on inflammatory pathways and immune cell function could reveal novel therapeutic avenues.

Metabolic Regulation: Lipids are central to metabolic processes. Studies could explore the influence of this compound on glucose metabolism, lipid accumulation, and other metabolic parameters.

Neurological Functions: The central nervous system is rich in lipid signaling molecules. Research into the potential neuroactive properties of this compound, including its effects on neuronal signaling and behavior, is warranted.

The discovery of unique bioactive functions for this compound could open doors to new therapeutic applications in various fields of medicine.

Challenges in Isomer-Specific Research and Differentiation from Related Compounds

The primary challenge underpinning all future research on this compound is its differentiation from a multitude of related compounds. The term "octadecenamide" can refer to numerous isomers depending on the position and geometry (cis/trans or E/Z) of the double bond along the 18-carbon chain.

Key Challenges Include:

Isomeric Complexity: The large number of potential octadecenamide isomers makes it difficult to isolate and identify this compound specifically in biological matrices.

Lack of Commercial Standards: The limited availability of pure this compound as a reference standard hinders the development and validation of analytical methods.

Overlapping Biological Activities: It is possible that different isomers of octadecenamide have similar, or even opposing, biological effects. Without the ability to study each isomer in isolation, it is challenging to attribute a specific function to this compound.

Q & A

Q. How should a literature review be structured to identify gaps in this compound research?

- Methodological Answer :

- Systematic Searches : Use databases (SciFinder, PubMed) with keywords like "unsaturated fatty acid amides" and "stereochemical bioactivity."

- Citation Mapping : Tools like VOSviewer to visualize research clusters and underexplored areas.

- Critical Appraisal : Evaluate study limitations (e.g., small sample sizes, lack of controls) using checklists like STROBE or CONSORT .

Q. What criteria define a robust hypothesis for mechanistic studies on this compound?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.